

# 2-(Trifluoromethyl)isonicotinaldehyde CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 2-(Trifluoromethyl)isonicotinaldehyde |
| Cat. No.:      | B025248                               |

[Get Quote](#)

An In-depth Technical Guide to **2-(Trifluoromethyl)isonicotinaldehyde**

CAS Number: 108338-20-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)isonicotinaldehyde**, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, often enhancing metabolic stability and biological activity.

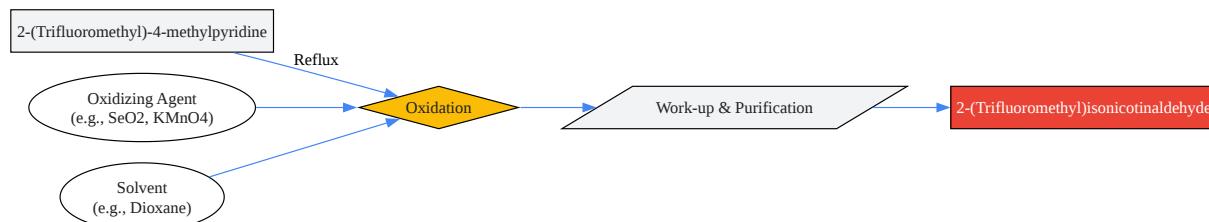
## Physicochemical Properties

**2-(Trifluoromethyl)isonicotinaldehyde** is a pyridine derivative with a trifluoromethyl group at the 2-position and an aldehyde at the 4-position.

| Property          | Value                                                                  |
|-------------------|------------------------------------------------------------------------|
| CAS Number        | 108338-20-1                                                            |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO                        |
| Molecular Weight  | 175.11 g/mol                                                           |
| Appearance        | Yellow liquid <a href="#">[1]</a>                                      |
| Boiling Point     | 188.4 ± 35.0 °C (Predicted) <a href="#">[1]</a>                        |
| Density           | 1.369 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[1]</a>         |
| Storage           | Store under inert gas (nitrogen or Argon) at 2-8°C <a href="#">[1]</a> |

## Synthesis

The synthesis of **2-(Trifluoromethyl)isonicotinaldehyde** can be achieved through several routes, primarily involving the oxidation of a precursor molecule.


### Oxidation of 2-(Trifluoromethyl)-4-methylpyridine

A common and direct method for the synthesis of **2-(Trifluoromethyl)isonicotinaldehyde** is the oxidation of 2-(Trifluoromethyl)-4-methylpyridine.

Experimental Protocol (General Procedure):

- Reactants: 2-(Trifluoromethyl)-4-methylpyridine, an oxidizing agent (e.g., selenium dioxide, potassium permanganate, or manganese dioxide), and a suitable solvent (e.g., dioxane, water, or a mixture).
- Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-(Trifluoromethyl)-4-methylpyridine and the solvent.
- Addition of Oxidizing Agent: The oxidizing agent is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid byproducts. The filtrate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **2-(Trifluoromethyl)isonicotinaldehyde**.



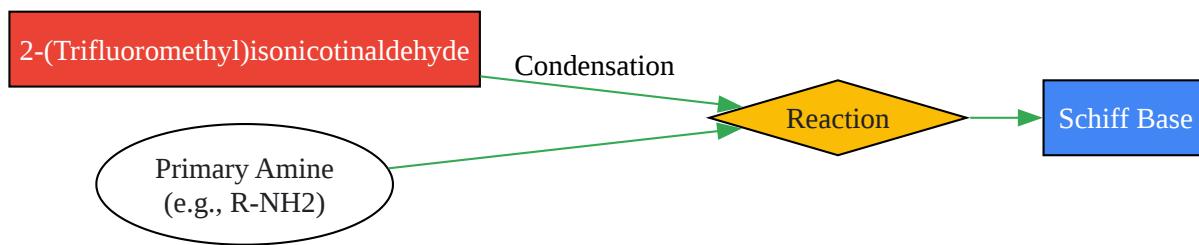
[Click to download full resolution via product page](#)

Caption: Oxidation of 2-(Trifluoromethyl)-4-methylpyridine.

## Other Synthetic Approaches

Alternative synthetic strategies may involve the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group, followed by the introduction or modification of the aldehyde functionality.

## Chemical Reactivity and Applications


The aldehyde group in **2-(Trifluoromethyl)isonicotinaldehyde** is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

## Schiff Base Formation

**2-(Trifluoromethyl)isonicotinaldehyde** readily undergoes condensation reactions with primary amines, such as diamines, to form Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid.

Experimental Protocol (General Procedure for Schiff Base Formation):

- Reactants: **2-(Trifluoromethyl)isonicotinaldehyde**, a primary amine (e.g., ethylenediamine), and a solvent (e.g., ethanol).
- Reaction: Equimolar amounts of the aldehyde and amine are dissolved in the solvent in a round-bottom flask. The mixture is stirred at room temperature or gently heated for a few hours.
- Product Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.



[Click to download full resolution via product page](#)

Caption: Schiff base formation from **2-(Trifluoromethyl)isonicotinaldehyde**.

## Role in Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of a molecule by:

- Increasing Lipophilicity: Facilitating passage through biological membranes.

- Improving Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation.
- Altering Electronic Properties: The electron-withdrawing nature of the  $\text{CF}_3$  group can influence binding interactions with biological targets.

Derivatives of **2-(Trifluoromethyl)isonicotinaldehyde** are investigated for a range of therapeutic applications.

## Biological Activity

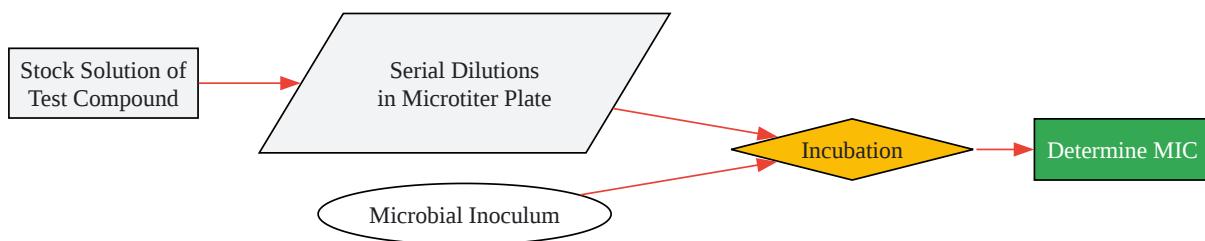
While specific quantitative biological data for **2-(Trifluoromethyl)isonicotinaldehyde** is not extensively reported in publicly available literature, its derivatives have shown promising activity in several areas. The aldehyde itself is expected to exhibit some level of antimicrobial activity, as is common for many aromatic aldehydes.

## Antitumor Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of trifluoromethyl-substituted pyridine and pyrimidine derivatives as potential anticancer agents. For instance, certain trifluoromethyl-substituted pyrimidine derivatives have displayed potent anti-proliferative activity against various human tumor cell lines, with some compounds showing  $\text{IC}_{50}$  values in the low micromolar range.<sup>[2]</sup> These compounds can induce apoptosis and arrest the cell cycle in cancer cells.<sup>[2]</sup>

| Compound Type                                     | Cell Line               | $\text{IC}_{50}$ ( $\mu\text{M}$ ) |
|---------------------------------------------------|-------------------------|------------------------------------|
| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer)     | 2.27 <sup>[2]</sup>                |
| Trifluoromethyl thioxanthone analogue             | HeLa (Cervical Cancer)  | 0.0878 <sup>[3]</sup>              |
| Thiazoline-tetralin derivative                    | SKOV-3 (Ovarian Cancer) | 7.84 <sup>[4]</sup>                |

## Antimicrobial Activity of Derivatives


The trifluoromethylpyridine scaffold is also a component of various compounds with antibacterial and antifungal properties. The introduction of a trifluoromethyl group can enhance

the antimicrobial potency of a molecule. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

| Compound Type                      | Microorganism                 | IC <sub>50</sub> (μM) |
|------------------------------------|-------------------------------|-----------------------|
| Dihydropyrimidinethione derivative | <i>Staphylococcus aureus</i>  | 107.28[5]             |
| Dihydropyrimidinethione derivative | <i>Pseudomonas aeruginosa</i> | 129.63[5]             |
| Dihydropyrimidinethione derivative | <i>Candida albicans</i>       | 121.04[5]             |

Experimental Protocol (General for Antimicrobial Activity Screening - MIC Determination):

- Preparation of Test Compound: A stock solution of **2-(Trifluoromethyl)isonicotinaldehyde** is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using appropriate growth medium.
- Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 10<sup>5</sup> CFU/mL).
- Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

## Conclusion

**2-(Trifluoromethyl)isonicotinaldehyde** is a valuable and versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of new therapeutic agents with enhanced efficacy and metabolic stability. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2-(Trifluoromethyl)isonicotinaldehyde CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025248#2-trifluoromethyl-isonicotinaldehyde-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)